Methyl 5-(dithiolan-3-yl)pentanoate
Description
Significance of the 1,2-Dithiolane (B1197483) Moiety in Organic Chemistry and Chemical Biology
The 1,2-dithiolane is a five-membered heterocyclic ring containing a disulfide bond. wikipedia.orgchemicalbook.com This structural feature is not merely a passive component; it imparts distinct chemical and physical properties that set it apart from linear disulfides and larger ring structures. acs.org The inherent ring strain and the stereoelectronic effects of the sulfur lone pairs contribute to its unique reactivity. acs.org
In the realm of organic chemistry, the 1,2-dithiolane moiety is recognized for its participation in various chemical transformations. The sulfur atoms are nucleophilic and can be readily alkylated. chemicalbook.com The disulfide bond can undergo ring-opening reactions when treated with nucleophiles or reducing agents. chemicalbook.comacs.org This reactivity is fundamental to its role in the synthesis of novel polymers and materials. For instance, 1,2-dithiolanes are utilized in photopolymerizations to generate polymers with high refractive indices. rsc.org
From a chemical biology perspective, the 1,2-dithiolane ring is the cornerstone of several biologically important molecules. acs.org The most prominent example is alpha-lipoic acid, an essential cofactor in metabolic processes. wikipedia.orgacs.org The redox activity of the disulfide bond is central to its biological function. The ability of the 1,2-dithiolane moiety to undergo reversible reduction to a dithiol has implications for its role as an antioxidant. acs.org Furthermore, this structural motif has been incorporated into various systems, including liposomes and self-assembling peptides, to develop new functional biomaterials. nih.gov Its capacity to interact with cell surfaces through thiol-disulfide exchange is also being explored for applications such as drug delivery. acs.org The unique properties of the 1,2-dithiolane structure have also been leveraged in the development of pesticides. tandfonline.com
Contextualizing Methyl 5-(dithiolan-3-yl)pentanoate as an Ester Derivative of Alpha-Lipoic Acid
This compound is chemically defined as the methyl ester of alpha-lipoic acid. nih.gov Alpha-lipoic acid, systematically named 5-(1,2-dithiolan-3-yl)pentanoic acid, is a naturally occurring compound characterized by a 1,2-dithiolane ring attached to a pentanoic acid side chain. wikipedia.orgsigmaaldrich.comresearchgate.net The esterification of the carboxylic acid group of alpha-lipoic acid with methanol (B129727) results in the formation of this compound.
This structural relationship is pivotal to understanding the chemical identity and potential applications of this compound. As a derivative, it retains the core 1,2-dithiolane ring system of its parent acid, and thus shares many of its fundamental chemical properties related to the disulfide bond. The primary difference lies in the modification of the carboxyl functional group to a methyl ester. This alteration can influence physical properties such as solubility and volatility, and can also affect its chemical reactivity in contexts not directly involving the dithiolane ring.
The synthesis and study of this compound are often linked to research on alpha-lipoic acid and its analogues. For example, it has been used as a reactant in the development of novel photopolymers, where its 1,2-dithiolane ring participates in polymerization reactions. rsc.org The compound is identified by the CAS number 46236-19-5 and has the molecular formula C₉H₁₆O₂S₂. nih.govchemsynthesis.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(dithiolan-3-yl)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2S2/c1-11-9(10)5-3-2-4-8-6-7-12-13-8/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPIJICTUHMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC1CCSS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432206 | |
| Record name | 1,2-Dithiolane-3-pentanoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46236-19-5 | |
| Record name | 1,2-Dithiolane-3-pentanoic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformational Pathways of Methyl 5 Dithiolan 3 Yl Pentanoate
Redox Chemistry of the Dithiolane Ring
The 1,2-dithiolane (B1197483) ring is the most reactive part of the molecule, characterized by a strained disulfide bond that readily participates in redox reactions.
The oxidation of Methyl 5-(dithiolan-3-yl)pentanoate, analogous to its parent compound α-lipoic acid, can yield a variety of oxidized sulfur species. The sulfur atoms in the dithiolane ring can be oxidized to form thiolsulfinates (sulfoxides) and, with stronger oxidants, thiolsulfonates (sulfones). researchgate.net The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.
Research on the oxidation of the methyl ester of α-lipoic acid has shown that various oxidants lead to multiple products. researchgate.net For instance, oxidation with singlet oxygen can produce a mixture of four possible thiolsulfinates and two thiolsulfonates. researchgate.net General methods for the oxidation of sulfides often employ reagents like hydrogen peroxide, peroxy acids, or metal-based oxidants. jchemrev.com The controlled oxidation to a sulfoxide (B87167) can be challenging as over-oxidation to the sulfone is common. jchemrev.com A patented method for preparing oxidation impurities involves the initial esterification of lipoic acid, followed by oxidation, which generates various oxidation products that can be separated chromatographically. google.com
Table 1: Oxidation Reactions of the Dithiolane Ring
| Oxidizing Agent | Typical Products | Reference |
| Singlet Oxygen | Mixture of Thiolsulfinates and Thiolsulfonates | researchgate.net |
| Hydrogen Peroxide | Sulfoxides, Sulfones | researchgate.net |
| Potassium Permanganate | Sulfoxides | researchgate.net |
| General Oxidants (e.g., m-CPBA) | Sulfoxides, Sulfones | jchemrev.com |
These reactions highlight the susceptibility of the disulfide bond to electrophilic attack by oxidizing agents, leading to the insertion of oxygen atoms and the formation of higher oxidation state sulfur compounds.
The reduction of the dithiolane ring in this compound cleaves the disulfide bond (S-S) to produce the corresponding open-chain dithiol derivative, Methyl 6,8-dimercaptooctanoate. This reaction is analogous to the well-studied reduction of α-lipoic acid to dihydrolipoic acid (DHLA). nih.govnih.gov DHLA is a potent antioxidant and its formation is a key aspect of the biological activity of lipoic acid. nih.govtandfonline.com
The reduction can be achieved through various methods, including enzymatic pathways and chemical or electrochemical means. In biological systems, enzymes such as dihydrolipoamide (B1198117) dehydrogenase, glutathione (B108866) reductase, and thioredoxin reductase can catalyze this reduction using NADPH as a reductant. nih.govnih.gov Chemically, reducing agents can also effect this transformation. Electrochemical methods have also been developed for the efficient reduction of lipoic acid to DHLA, which involves a two-electron transfer reaction. google.com The resulting dithiol is a powerful reducing agent itself. tandfonline.comsigmaaldrich.com
Table 2: Reduction Methods for the Dithiolane Ring
| Method/Reagent | Product | Reference |
| Enzymatic (e.g., Glutathione Reductase) | Methyl 6,8-dimercaptooctanoate | nih.gov |
| Electrochemical Reduction | Methyl 6,8-dimercaptooctanoate | google.com |
| Chemical Reductants | Methyl 6,8-dimercaptooctanoate | nih.gov |
This reduction pathway is fundamental to the role of lipoic acid and its derivatives in biochemical redox cycles.
Ester Group Reactivity
The methyl ester group of this compound undergoes reactions typical of alkyl esters, primarily hydrolysis and transesterification.
Hydrolysis of the methyl ester group converts this compound back to its parent carboxylic acid, 5-(1,2-dithiolan-3-yl)pentanoic acid (α-lipoic acid), and methanol (B129727). This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis involves the protonation of the ester's carbonyl oxygen, which increases its electrophilicity and facilitates nucleophilic attack by water. google.comwipo.int Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate that then collapses to yield the carboxylate salt and methanol. The carboxylic acid can be obtained by subsequent acidification. Enzymatic hydrolysis is also possible, with lipases and esterases capable of catalyzing this transformation under mild conditions. science.gov
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this means the methyl group can be replaced by a different alkyl or aryl group from another alcohol. This reaction is widely used, for example, in the production of biodiesel from fatty acid methyl esters (FAMEs). wikipedia.orgallenpress.com
The reaction can be catalyzed by both acids and bases. masterorganicchemistry.com
Base-catalyzed transesterification typically uses an alkoxide (e.g., sodium ethoxide) as a catalyst. The alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate and subsequent elimination of the original methoxide (B1231860) group. masterorganicchemistry.com
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the new alcohol. To drive the equilibrium towards the desired product, the alcohol reactant is often used as the solvent. masterorganicchemistry.com
Various catalysts, including metal salts like aluminum chloride and zinc stearate, have been shown to be effective for the transesterification of methyl esters. nih.govmdpi.com
Nucleophilic Substitution Reactions
The strained five-membered dithiolane ring of this compound is susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is the basis for the ring-opening polymerization (ROP) of α-lipoic acid and its derivatives. nih.govnih.gov
In this type of reaction, a nucleophile attacks one of the sulfur atoms of the disulfide bond. This leads to the cleavage of the S-S bond and the formation of a linear thioether with a terminal thiol group. This ring-opening can be initiated by various species, including radicals, anions, and cations. nih.gov The resulting polymer possesses a poly-disulfide backbone, which is degradable under mild reducing conditions. nih.gov The propensity of the dithiolane ring to undergo ROP highlights its reactivity towards nucleophiles, a pathway distinct from the reactions at the ester group. nih.govnih.gov
Advanced Spectroscopic and Analytical Characterization of Methyl 5 Dithiolan 3 Yl Pentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
1H NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For methyl 5-(dithiolan-3-yl)pentanoate, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons in the dithiolane ring and the pentanoate chain. The signals for the protons on the dithiolane ring are typically observed in the region of δ 2.5–3.5 ppm. The protons of the alkyl chain and the methyl ester group give rise to signals at distinct chemical shifts, allowing for the complete assignment of the proton skeleton.
13C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon backbone of the molecule. The ¹³C NMR spectrum of this compound shows distinct resonances for each carbon atom in the molecule. nih.gov The carbonyl carbon of the ester group is typically found downfield, while the carbons of the dithiolane ring and the pentanoate chain appear at characteristic chemical shifts. This technique is crucial for confirming the carbon framework of the compound. nih.gov
Table 1: Representative ¹³C NMR Spectral Data
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O | ~174 |
| -OCH₃ | ~51 |
| Dithiolane CH | ~56 |
| Dithiolane CH₂ | ~38, ~40 |
| Pentanoate CH₂ | ~24, ~28, ~34 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques for Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable. A COSY experiment reveals correlations between coupled protons, helping to trace the proton-proton networks within the dithiolane ring and the pentanoate chain. The HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of both ¹H and ¹³C signals. These 2D NMR methods are instrumental in resolving any ambiguities that may arise from the one-dimensional spectra.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, GC separates the compound from any impurities before it enters the mass spectrometer. The mass spectrometer then provides a mass spectrum, which displays the molecular ion peak corresponding to the mass of the molecule, as well as a characteristic fragmentation pattern that can be used for structural confirmation. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. The experimentally determined exact mass can be compared to the calculated theoretical mass to confirm the molecular formula, C₉H₁₆O₂S₂. nih.gov
Table 2: High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₉H₁₆O₂S₂ |
| Calculated Exact Mass | 220.05917 Da |
| Measured Exact Mass | Consistent with calculated value |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and its high-resolution counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful non-destructive techniques used to identify functional groups within a molecule. The principle of these techniques lies in the absorption of infrared radiation by a molecule, which causes vibrations of its constituent bonds. Each type of bond (e.g., C=O, C-H, C-S) vibrates at a characteristic frequency, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which serves as a unique "fingerprint" for the molecule.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its principal functional groups: the methyl ester group (-COOCH₃), the dithiolane ring, and the pentanoate alkyl chain.
The most prominent feature in the IR spectrum of a methyl ester is the strong absorption band due to the stretching vibration of the carbonyl group (C=O). For saturated aliphatic esters, this peak typically appears in the range of 1750-1735 cm⁻¹. libretexts.org The presence of the C-O-C linkage in the ester group gives rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These usually result in strong bands in the 1300-1000 cm⁻¹ region of the spectrum. libretexts.org
The aliphatic C-H bonds of the pentanoate chain and the dithiolane ring will produce characteristic stretching and bending vibrations. The C-H stretching vibrations are typically observed in the region of 3000-2840 cm⁻¹. Specifically, asymmetric and symmetric stretching vibrations of methylene (B1212753) (CH₂) groups in the long-chain aliphatic portion are expected around 2925 cm⁻¹ and 2855 cm⁻¹, respectively. researchgate.net
The dithiolane ring introduces C-S and S-S bonds. The C-S stretching vibration is generally weak and appears in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹. The S-S stretching vibration is also weak and is found in the 500-400 cm⁻¹ range. Due to their low intensity and position in a complex region of the spectrum, these bands can sometimes be difficult to definitively assign.
A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.
| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 2960-2850 | Medium to Strong |
| C=O Stretch | Methyl Ester | 1750-1735 | Strong |
| C-O Stretch | Ester (asymmetric) | 1250-1200 | Strong |
| C-O Stretch | Ester (symmetric) | 1150-1000 | Strong |
| C-H Bend | Aliphatic (CH₂, CH₃) | 1470-1370 | Medium |
| C-S Stretch | Dithiolane | 800-600 | Weak |
| S-S Stretch | Dithiolane | 500-400 | Weak |
X-ray Photoelectron Spectroscopy (XPS) for Dithiolane-Containing Monolayers
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for the characterization of self-assembled monolayers (SAMs), such as those formed by dithiolane-containing molecules on a gold substrate. nih.gov This technique provides detailed information about the interaction between the sulfur atoms of the dithiolane ring and the gold surface. nih.gov
When analyzing a monolayer of a dithiolane derivative like this compound on a gold surface, the XPS spectrum of the S 2p region is of particular interest. The binding energy of the S 2p electrons provides direct insight into the chemical environment of the sulfur atoms.
Research on dithiol and disulfide-containing monolayers has shown that the S 2p spectrum can distinguish between sulfur atoms that are covalently bonded to the gold substrate (thiolate species) and those that remain in a disulfide (S-S) or unbonded thiol (S-H) state. libretexts.org Typically, sulfur atoms that form a covalent bond with gold (Au-S) exhibit an S 2p₃/₂ peak at a binding energy of approximately 162.0 eV. nih.gov In contrast, unbound sulfur in the form of a disulfide bridge (S-S) within the dithiolane ring, or physisorbed on the surface, appears at a higher binding energy, typically around 163.6 to 164.0 eV. nih.govresearchgate.net
The ability to deconvolute the S 2p spectrum into these different components allows for a quantitative assessment of the monolayer's quality and the nature of the surface attachment. For instance, a higher proportion of the Au-S species would indicate a well-formed monolayer where the dithiolane rings have effectively anchored to the gold surface. Conversely, a significant presence of the higher binding energy S-S species might suggest that some molecules are attached through only one sulfur atom, forming loops, or are part of a less ordered, multilayer structure.
The C 1s region of the XPS spectrum provides information about the carbon atoms in the molecule. Deconvolution of the C 1s peak can differentiate between the carbons of the alkyl chain (C-C, C-H), the ester carbon (O-C=O), and the carbon bonded to oxygen (C-O). The typical binding energy for adventitious C-C bonds is around 284.8 eV and is often used as a reference for charge correction. thermofisher.com The carbon in the ester group (O-C=O) would appear at a higher binding energy, generally in the range of 288.5-289.0 eV.
Below is a table summarizing the expected XPS binding energies for the key elements in a self-assembled monolayer of this compound on a gold substrate.
| Core Level | Chemical State | Expected Binding Energy (eV) |
| S 2p₃/₂ | Au-S (Thiolate) | ~162.0 |
| S 2p₃/₂ | S-S (Dithiolane) | ~163.6 - 164.0 |
| C 1s | C-C, C-H (Alkyl Chain) | ~284.8 |
| C 1s | C-O (Ester) | ~286.0 |
| C 1s | O-C=O (Ester) | ~288.5 - 289.0 |
| O 1s | C=O (Ester) | ~532.0 |
| O 1s | C-O (Ester) | ~533.5 |
| Au 4f₇/₂ | Metallic Gold | ~84.0 |
The analysis of the relative intensities of these peaks allows for the determination of the surface coverage and the orientation of the molecules within the monolayer. nih.gov
Computational Chemistry and Modeling Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic characteristics of molecules. While specific DFT studies on Methyl 5-(dithiolan-3-yl)pentanoate are not extensively documented in publicly available literature, the principles can be applied to predict its properties based on studies of related dithiolane derivatives. researchgate.netphyschemres.org
Key molecular and electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. physchemres.org A smaller energy gap suggests higher reactivity. For dithiolane derivatives, the geometry of the disulfide bond, specifically the CSSC dihedral angle, significantly influences these electronic properties. nih.govrsc.org The constrained five-membered ring in the dithiolane moiety forces this angle to be much lower than in linear disulfides, leading to increased ring strain and altered reactivity. nih.gov
The molecular electrostatic potential (MESP) surface can also be calculated to identify the electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding intermolecular interactions, including how the molecule might interact with biological targets. In this compound, the oxygen atoms of the ester group and the sulfur atoms of the dithiolane ring are expected to be electron-rich regions.
Table 1: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Predicted Significance for this compound |
| HOMO Energy | Influences electron-donating ability |
| LUMO Energy | Influences electron-accepting ability |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability |
| Dipole Moment | Indicates the overall polarity of the molecule |
| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting interaction sites |
This table is based on general principles of quantum chemical calculations and findings for related molecules, as specific data for this compound is not available.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility. chemrxiv.orgcolab.ws For this compound, MD simulations can elucidate the accessible conformations of both the dithiolane ring and the pentanoate side chain.
The dithiolane ring itself is not planar and can adopt various twisted or envelope conformations. The interconversion between these conformations, and the energy barriers associated with them, can be explored through MD simulations. rsc.org Furthermore, the long pentanoate side chain has multiple rotatable bonds, leading to a large number of possible conformations. Understanding the preferred conformations in different environments (e.g., in a vacuum, in water, or in a lipid bilayer) is crucial for predicting its biological activity.
MD simulations can provide insights into the flexibility of the entire molecule, which is important for its interaction with biological receptors. The ability of the molecule to adopt a specific conformation to fit into a binding pocket is a key aspect of its potential therapeutic action.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides invaluable tools for investigating reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental means alone. rsc.orgnih.govnih.gov For this compound, a key reaction of interest is the reduction of the disulfide bond in the dithiolane ring to form a dithiol. This reaction is central to the biological activity of lipoic acid and its derivatives.
Computational methods, such as DFT, can be used to model the reaction pathway of the disulfide bond cleavage. This involves identifying the transition state structures and calculating the activation energies for the reaction with various reducing agents, such as thiols. acs.org Such studies can reveal the step-by-step process of the reaction, including the formation of any intermediates.
Furthermore, computational approaches can be used to study the oxidation of the corresponding dithiol back to the cyclic disulfide, providing a complete picture of the redox chemistry of the dithiolane ring. Understanding these mechanisms is fundamental to comprehending its role in biological systems and for designing new dithiolane-based compounds with specific redox properties.
Structure-Activity Relationship (SAR) Prediction via In Silico Methods
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are a cornerstone of modern drug discovery. nih.govresearchgate.netnih.govresearchgate.net These computational techniques aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
For this compound and its analogues, QSAR models could be developed to predict their activity for a specific biological target. This process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of their chemical structure, such as steric, electronic, and hydrophobic properties. These descriptors are then correlated with the experimentally determined biological activity to generate a predictive model.
While specific QSAR studies on this compound are not prevalent, studies on related sulfur-containing heterocyclic compounds have demonstrated the utility of this approach. nih.gov For instance, descriptors related to the molecule's size, shape, and electronic properties, such as the van der Waals volume and electronegativity, have been shown to be important for the activity of similar compounds. nih.gov Such models can guide the synthesis of new derivatives with potentially improved activity by suggesting modifications to the molecular structure that are likely to enhance the desired biological effect.
Chemical Biology and Mechanistic Investigations of Dithiolane Containing Compounds
Redox-Active Properties and Free Radical Scavenging Mechanisms
The primary and most studied characteristic of compounds containing the 1,2-dithiolane (B1197483) ring is their ability to participate in redox reactions. This activity is the foundation of their role as powerful antioxidants.
The dithiolane ring of lipoic acid (LA) and its derivatives can be reversibly reduced to form dihydrolipoic acid (DHLA), a potent dithiol. This transformation creates the LA/DHLA redox couple, which is considered a "universal antioxidant" system. researchgate.net The reduction of the cyclic disulfide in the dithiolane ring to the two thiol groups in its acyclic form is a key transformation. researchgate.net In a cellular context, this reduction is catalyzed by enzymes such as mitochondrial dihydrolipoamide (B1198117) dehydrogenase as well as cytosolic glutathione (B108866) reductase and thioredoxin reductase. researchgate.net
The redox potential of this couple allows it to interact with and regenerate other key cellular antioxidants, such as glutathione and vitamins C and E. While specific studies on Methyl 5-(dithiolan-3-yl)pentanoate are limited, the presence of the dithiolane moiety strongly suggests it participates in a similar redox cycle, with its reduced form being a derivative of DHLA. The thiyl radicals that can arise from dihydrolipoate (B1233209) have high reactivity towards oxygen. researchgate.net
Table 1: Characteristics of the Lipoic Acid/Dihydrolipoic Acid Redox Couple
| Feature | Lipoic Acid (Oxidized Form) | Dihydrolipoic Acid (Reduced Form) |
|---|---|---|
| Structure | Contains a 1,2-dithiolane ring (cyclic disulfide) | Contains two free thiol (-SH) groups (dithiol) |
| Key Function | Precursor to the active reduced form | Potent antioxidant and metal chelator |
| Cellular Reduction | Reduced by enzymes like dihydrolipoamide dehydrogenase, glutathione reductase, and thioredoxin reductase. researchgate.net | Oxidized during the scavenging of free radicals |
| Antioxidant Capacity | Moderate | Very Strong |
The reduced form, DHLA, is an exceptionally effective scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These highly reactive molecules can cause significant oxidative damage to cellular components like DNA, proteins, and lipids if left unchecked. DHLA can neutralize species such as the hydroxyl radical (•OH), peroxyl radical (ROO•), and singlet oxygen. It is also capable of scavenging reactive nitrogen species like the peroxynitrite anion (ONOO⁻). This broad-spectrum scavenging ability is a hallmark of the DHLA structure. It is therefore anticipated that the reduced dithiol form of this compound would exhibit similar protective mechanisms against oxidative and nitrosative stress.
Table 2: ROS and RNS Scavenged by the Dihydrolipoate Form
| Reactive Species Type | Specific Example |
|---|---|
| Reactive Oxygen Species (ROS) | Hydroxyl Radical (•OH) |
| Peroxyl Radical (ROO•) | |
| Singlet Oxygen (¹O₂) | |
| Superoxide Radical (O₂⁻) | |
| Reactive Nitrogen Species (RNS) | Peroxynitrite (ONOO⁻) |
Metal Chelation Properties of Dithiolane Derivatives
The two proximate thiol groups in the DHLA structure are highly effective at binding or chelating divalent and trivalent transition metal ions. researchgate.net Studies on ALA have demonstrated its ability to form complexes with redox-active metal ions such as copper (Cu²⁺) and iron (Fe³⁺), as well as other ions like zinc (Zn²⁺). researchgate.net While research on dithiolene derivatives also shows strong metal-binding activity, it is the dithiol form of dithiolane compounds that is primarily responsible for this chelation. rsc.orgresearchgate.net By sequestering these metal ions, the dithiol molecule can prevent them from participating in harmful redox reactions, such as the Fenton reaction, which generates highly destructive hydroxyl radicals. The dithiol derivative of this compound is expected to share this property.
Table 3: Transition Metal Ions Chelated by Dihydrolipoic Acid (DHLA)
| Metal Ion | Valence State(s) | Significance |
|---|---|---|
| Iron | Fe²⁺, Fe³⁺ | Prevents participation in the Fenton reaction, reducing hydroxyl radical formation. researchgate.net |
| Copper | Cu²⁺ | Sequesters redox-active copper, mitigating its catalytic role in oxidative stress. researchgate.net |
| Zinc | Zn²⁺ | Binds zinc, which can play a role in various enzymatic and structural functions. researchgate.net |
| Lead | Pb²⁺ | Can chelate toxic heavy metals, suggesting a role in detoxification. researchgate.net |
| Cadmium | Cd²⁺ | Can chelate toxic heavy metals. researchgate.net |
Redox homeostasis refers to the dynamic balance between pro-oxidant species and the antioxidant defense systems within a cell. nih.gov The disruption of this balance leads to oxidative stress, a condition implicated in numerous pathological states. The dual-action nature of the dithiolane/dihydrolipoate system plays a crucial role in maintaining this equilibrium.
By directly scavenging ROS and RNS, the dihydrolipoate form removes immediate threats. Simultaneously, by chelating transition metals, it prevents the generation of new free radicals. This two-pronged approach makes compounds like this compound, through its conversion to a dithiol, a potentially significant contributor to the maintenance of cellular redox balance and the protection against oxidative damage. nih.govnih.gov
Enzyme and Protein Interaction Studies
While specific enzymatic interaction studies for this compound are not widely available, the interactions of its parent compound, thioctic acid (lipoic acid), provide a strong predictive framework. The primary interactions involve the enzymes responsible for its redox cycling. As mentioned, dihydrolipoamide dehydrogenase, thioredoxin reductase, and glutathione reductase are key enzymes that catalyze the reduction of the dithiolane ring. researchgate.net
Furthermore, the biological effects of thioctic acid are mediated through its interaction with various proteins. It is known to interact with enzymes involved in inflammation and antioxidant response, such as prostaglandin (B15479496) G/H synthase 2 (PTGS2, also known as COX-2) and NAD(P)H quinone dehydrogenase 1 (NQO1). The esterification of the carboxylic acid group in this compound could potentially alter its binding affinity and specificity for these and other protein targets compared to thioctic acid. However, the core interactions governed by the dithiolane ring are expected to be conserved.
Table 4: Potential Protein Interactions Based on Thioctic Acid (Lipoic Acid)
| Protein/Enzyme Target | Abbreviation | Function | Potential Interaction |
|---|---|---|---|
| Dihydrolipoamide Dehydrogenase | DLD | Catalyzes the reduction of lipoic acid. | Substrate for reduction. |
| Thioredoxin Reductase | TXNRD | Reduces lipoic acid using NADPH. researchgate.net | Substrate for reduction. researchgate.net |
| Prostaglandin G/H Synthase 2 | PTGS2 / COX-2 | Key enzyme in the inflammatory pathway. | Potential modulation of activity. |
| NAD(P)H Quinone Dehydrogenase 1 | NQO1 | Detoxification enzyme, protects against quinone-induced oxidative stress. | Potential modulation of activity. |
| Heme Oxygenase 1 | HMOX1 | Antioxidant enzyme that catabolizes heme. | Potential modulation of activity. |
| Kelch-like ECH-associated protein 1 | KEAP1 | Sensor for oxidative stress, regulates Nrf2. | Potential modulation of the Nrf2 pathway. |
Protein Binding Affinity and Specificity
Alpha-lipoic acid, the active form of this compound, and its reduced counterpart, dihydrolipoic acid, exhibit hydrophobic binding to proteins, a characteristic that can influence their function and prevent pathological modifications such as glycation. nih.gov Computational studies using bioinformatics tools like the Target Fishing Dock Server (TarFisDock) have been employed to predict the protein targets of alpha-lipoic acid. These in silico analyses help in understanding the compound's signaling pathways by identifying potential binding partners. researchgate.netnih.gov
One such study identified several potential protein targets for the R-enantiomer of alpha-lipoic acid (R-ALA), including leukotriene A4 hydrolase, voltage-gated potassium channels, alpha hydroxysteroid dehydrogenase, and epoxide hydrolase. researchgate.netnih.gov These proteins are implicated in a range of conditions, including cancer, diabetes, and neurological and cardiovascular disorders. researchgate.net The binding affinity of R-ALA to these targets was computationally predicted, with the binding site for leukotriene A4 hydrolase being defined by specific amino acid residues like Tyr378, Ser379, Val381, and Pro382. researchgate.net
Table 1: Predicted Protein Targets and Binding Affinities for R-Alpha-Lipoic Acid
| Protein Target | Predicted Affinity (kcal/mol) | Key Interacting Residues |
| Leukotriene A4 hydrolase | -6.6 | Tyr378, Ser379, Val381, Pro382 |
| Voltage-gated potassium channel | -6.5 | Not specified in detail |
| Alpha hydroxysteroid dehydrogenase | -6.2 | Not specified in detail |
| Epoxide hydrolase | -6.1 | Not specified in detail |
This table is based on computational docking studies and represents theoretical binding affinities. researchgate.netnih.gov
It's important to note that these are predictive studies, and while they provide valuable insights into potential mechanisms of action, further experimental validation is required to confirm these interactions and their physiological relevance. The ability of alpha-lipoic acid to adopt different spatial conformations allows it to fit into various protein cavities, suggesting it could act as a weak inhibitor for some of these targets. researchgate.netnih.gov
Modulation of Enzyme Activity (e.g., Acetylcholinesterase)
Research has shown that alpha-lipoic acid can modulate the activity of certain enzymes, with a notable example being acetylcholinesterase (AChE). Studies in aged rats have demonstrated that the activity of AChE, which is crucial for the breakdown of the neurotransmitter acetylcholine (B1216132), is significantly decreased in various brain regions. wipo.int Administration of alpha-lipoic acid was found to reverse this age-related decline in AChE activity. wipo.intnih.gov
Furthermore, in a rat model of vascular dementia, treatment with alpha-lipoic acid led to a decrease in the activity of AChE in the hippocampus. rsc.org This reduction in AChE activity was accompanied by an increase in the levels of acetylcholine and choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for acetylcholine synthesis. rsc.org These findings suggest that alpha-lipoic acid plays a role in restoring the central cholinergic system, which is often impaired in neurodegenerative conditions. rsc.org Some research also indicates that dihydrolipoic acid can act as an activator of choline-acetyltransferase. nih.gov
Intracellular Signaling Pathway Modulation (e.g., NF-κB activation)
Alpha-lipoic acid has been shown to exert significant influence over intracellular signaling pathways, most notably the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
Studies have demonstrated that alpha-lipoic acid can inhibit the activation of NF-κB. google.comgoogle.com This inhibition is thought to be a key mechanism behind the anti-inflammatory properties of the compound. researchgate.net For instance, in human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNFα), a potent inflammatory cytokine, alpha-lipoic acid was able to inhibit the degradation of IκBα, a crucial step in NF-κB activation. google.comgoogle.com This effect was not observed with other antioxidants, suggesting a specific action of alpha-lipoic acid beyond its general antioxidant function. google.com
The inhibition of NF-κB by alpha-lipoic acid leads to the downregulation of NF-κB-dependent genes, such as those encoding for vascular cell adhesion molecule-1 (VCAM-1) and cyclooxygenase-2 (COX-2), both of which are involved in inflammatory processes. google.com Interestingly, some research suggests that this inhibition of NF-κB by alpha-lipoic acid occurs through the inhibition of IκB kinase (IKK) and is independent of its antioxidant properties. google.comgoogle.com In human gingival fibroblasts, alpha-lipoic acid was also found to regulate the secretion of inflammatory cytokines by modulating the NF-κB signaling pathway. researchgate.net
Regeneration of Endogenous Antioxidants (e.g., Vitamin C, Vitamin E, Glutathione)
A cornerstone of the biological activity of the alpha-lipoic acid/dihydrolipoic acid redox couple is its remarkable ability to regenerate other key endogenous antioxidants. This "antioxidant of antioxidants" role significantly amplifies its protective effects against oxidative stress. nih.govbldpharm.com
The reduced form, dihydrolipoic acid (DHLA), is a potent reducing agent that can directly regenerate vitamin C (ascorbic acid) from its oxidized state, the ascorbyl radical. sigmaaldrich.com This regeneration of vitamin C can, in turn, facilitate the recycling of vitamin E (alpha-tocopherol). After vitamin E neutralizes a free radical, it becomes a chromanoxyl radical; DHLA, through the mediation of vitamin C, can help restore vitamin E to its active antioxidant form. sigmaaldrich.com
Furthermore, alpha-lipoic acid plays a crucial role in maintaining cellular levels of glutathione (GSH), a major intracellular antioxidant. ncl.res.innih.gov Alpha-lipoic acid can enhance the synthesis of GSH and also regenerate it from its oxidized form (GSSG). nih.govnih.gov This is achieved, in part, through the activation of the Nrf2/ARE signaling pathway, which upregulates the transcription of enzymes essential for GSH synthesis, such as γ-glutamate-cysteine ligase (γ-GCL) and glutathione reductase (GR). nih.gov The ability of alpha-lipoic acid and vitamin E to regenerate glutathione helps to replenish plasma concentrations of this vital antioxidant.
Design and Synthesis of Analogues and Derivatives of Methyl 5 Dithiolan 3 Yl Pentanoate
Alkyl Ester Derivatives beyond Methyl Esters (e.g., Ethyl, Pentyl, Nonyl Esters)
The synthesis of various alkyl esters of 5-(dithiolan-3-yl)pentanoic acid (lipoic acid) is a fundamental chemical transformation that allows for the modulation of properties such as lipophilicity and solubility. The general approach involves the esterification of the carboxylic acid group of lipoic acid with different alcohols. A common and straightforward method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst.
By varying the alcohol used in the reaction (e.g., ethanol (B145695), 1-pentanol, 1-nonanol), a homologous series of alkyl esters can be produced. These derivatives are valuable in studies requiring systematic variation in chain length and lipophilicity.
Table 1: Representative Alkyl Ester Derivatives of 5-(dithiolan-3-yl)pentanoic Acid
| Derivative Name | Alcohol Used | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Ethyl 5-(dithiolan-3-yl)pentanoate | Ethanol | C₁₀H₁₈O₂S₂ | 234.38 |
| Pentyl 5-(dithiolan-3-yl)pentanoate | 1-Pentanol | C₁₃H₂₄O₂S₂ | 276.46 |
Amide Derivatives and Conjugates
The carboxylic acid moiety of 5-(dithiolan-3-yl)pentanoic acid is readily converted into a wide range of amide derivatives. This conversion opens avenues for creating conjugates with biomolecules and other functional units, leading to advanced derivatives for specific applications.
General Amide Coupling Strategies
The formation of an amide bond between 5-(dithiolan-3-yl)pentanoic acid and an amine requires the activation of the carboxylic acid. Standard peptide coupling reagents are frequently employed for this purpose. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.
Common strategies include:
Carbodiimide-based Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.
Active Ester Formation: The carboxylic acid can be converted into an active ester, such as an N-hydroxysuccinimide (NHS) ester. This stable intermediate can be isolated and subsequently reacted with an amine under mild conditions to yield the desired amide.
The choice of coupling reagent and reaction conditions depends on the specific amine being used and the need to avoid side reactions. The presence of the dithiolane ring is a key structural feature that allows for further modifications and imparts unique properties to the resulting amides. solubilityofthings.com
Biotin-Lipoic Acid Conjugates
The synthesis of conjugates linking biotin (B1667282) and lipoic acid is of significant interest in biochemistry. Both biotin and lipoic acid act as covalently attached coenzymes, functioning as "swinging arms" to shuttle intermediates between enzyme active sites. nih.gov In Escherichia coli, lipoic acid is assembled directly onto its target proteins. nih.gov An octanoyl moiety is first transferred to a specific lysine (B10760008) residue, followed by the insertion of sulfur atoms by the enzyme lipoyl synthase. nih.gov
Synthetic biotin-lipoic acid conjugates are created in the laboratory by forming a stable amide bond between the carboxylic acid of one molecule and an amino group on the other (or a linker). For instance, the carboxylic acid of lipoic acid can be activated (e.g., with EDC/NHS) and then reacted with an amino-functionalized biotin derivative to form a stable amide linkage. These conjugates are valuable tools for studying enzyme mechanisms and protein-protein interactions.
Advanced Amide Derivatives for Targeted Applications
Amide derivatives of lipoic acid are being developed for targeted applications, particularly in drug delivery. rsc.org The unique properties of the dithiolane ring, which can undergo reduction-oxidation, are exploited in these designs. For example, lipoic acid has been used to modify nanoparticles for oral drug delivery. rsc.org These lipoic acid-modified nanoparticles can interact with thiol groups on the surface of intestinal epithelial cells, facilitating their uptake. rsc.org
In one approach, insulin-loaded nanoparticles were surface-modified with lipoic acid. The resulting formulation showed enhanced oral bioavailability in a rat model of diabetes, demonstrating the potential of this strategy. rsc.org Furthermore, research has shown that inflammatory cells, which have an increased expression of surface thiols, show enhanced uptake of these lipoic acid-modified nanoparticles. rsc.org This suggests a potential for targeting inflammatory diseases. Other research has focused on creating novel lipoic acid derivatives that act as modulators for specific receptors, such as AMPA-type glutamate (B1630785) receptors, which are targets for neurological diseases. nih.gov
Table 2: Examples of Advanced Lipoic Acid Amide Derivatives and Applications
| Derivative Type | Application | Key Finding | Reference |
|---|---|---|---|
| Lipoic Acid-Modified Nanoparticles | Oral Insulin Delivery | Enhanced hypoglycemic effect and 1.6-fold increase in bioavailability compared to unmodified nanoparticles. | rsc.org |
| Lipoic Acid-Modified Nanoparticles | Inflammatory Cell Targeting | 2.6-fold increased uptake in inflammatory macrophages compared to non-inflammatory macrophages. | rsc.org |
Heterocyclic Ring Modifications and Hybrid Structures
Beyond derivatization of the pentanoic acid side chain, the synthesis of hybrid molecules that incorporate the dithiolane motif alongside other heterocyclic systems has led to novel compounds with unique properties.
Thiazolyl-Coumarin Derivatives with Dithiolane Motif
Researchers have successfully designed and synthesized novel hybrid molecules that combine a thiazolyl-coumarin scaffold with a dithiolane group. semanticscholar.org Coumarin (B35378) derivatives containing a thiazole (B1198619) ring are known to exhibit a range of biological activities. nih.gov The synthesis of these complex structures often involves a multi-step approach.
A general synthetic route may begin with the Knoevenagel condensation to form the coumarin core, followed by bromination and a Hantzsch thiazole synthesis to build the thiazole ring onto the coumarin. semanticscholar.orgnih.gov To incorporate the dithiolane motif, a linker containing a disulfide bond, such as that derived from lipoic acid, is attached. For example, the carboxylic acid of a thiazolyl-coumarin intermediate can be coupled to a derivative of lipoic acid containing a free amine. Alternatively, a disulfide-containing group can be introduced as a zinc-binding group in the design of specific enzyme inhibitors. semanticscholar.org
In one study, a series of thiazolyl-coumarin derivatives were synthesized and linked to various zinc-binding groups, including a disulfide moiety. These compounds were evaluated as inhibitors of histone deacetylases (HDACs). The disulfide derivatives were among the most potent inhibitors in the series and demonstrated the ability to decrease profibrotic effects in cardiac fibroblast cells. semanticscholar.org
Table 3: Synthesis Steps for Thiazolyl-Coumarin Scaffolds
| Step | Reaction Type | Description | Reference |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Reaction of a salicylaldehyde (B1680747) with ethyl acetoacetate (B1235776) to form the initial acetylcoumarin core. | semanticscholar.orgnih.gov |
| 2 | Bromination | Bromination of the acetyl group on the coumarin ring to create a reactive site. | semanticscholar.org |
| 3 | Hantzsch Thiazole Synthesis | Condensation of the bromoacetylcoumarin with a thioamide (e.g., thiourea) to form the thiazole ring. | semanticscholar.orgnih.gov |
Piperidinyl-Aryl Analogues
Detailed searches of chemical and pharmacological literature did not identify specific research focused on the synthesis of piperidinyl-aryl analogues derived from methyl 5-(dithiolan-3-yl)pentanoate. The synthesis of piperidine (B6355638) derivatives is a significant area of medicinal chemistry, with numerous methods developed for their preparation, including reductive amination and various cyclization strategies. mdpi.comnih.gov These compounds are explored for a wide range of biological activities. However, the existing body of research does not describe the specific incorporation of the this compound scaffold into piperidinyl-aryl structures.
Selenium Analogues (Thiaselenolan Derivatives)
The synthesis of selenium-containing analogues of this compound, specifically thiaselenolan derivatives, is not well-documented in the current scientific literature. While the study of sulfur heterocycles like thiirane (B1199164) is extensive, information on the direct synthesis of thiaselenolan rings from dithiolane precursors is scarce. researchgate.netwikipedia.org The creation of such selenium analogues would likely involve specialized synthetic methods to replace one of the sulfur atoms in the dithiolane ring with a selenium atom, but specific procedures or findings related to this transformation on the target compound could not be located.
Stereoisomeric Synthesis and Evaluation (e.g., R- and S-forms)
The synthesis and evaluation of the stereoisomers of this compound are intrinsically linked to its parent compound, 5-(1,2-dithiolan-3-yl)pentanoic acid, commonly known as thioctic acid or alpha-lipoic acid. The chirality of the molecule arises from the stereocenter at the C3 position of the dithiolane ring.
The (R)-enantiomer, (R)-5-(1,2-dithiolan-3-yl)pentanoic acid, is the naturally occurring form and is an essential cofactor in mitochondrial dehydrogenase complexes. The (S)-enantiomer is generally considered to be non-natural. The synthesis of the individual enantiomers is of significant interest due to their differing biological activities.
Stereospecific synthesis routes have been developed to obtain the pure (R)- and (S)-enantiomers of thioctic acid. These methods often start from chiral precursors or employ chiral resolutions. Once the enantiomerically pure acid is obtained, it can be readily esterified to yield the corresponding methyl ester, (R)- or (S)-methyl 5-(dithiolan-3-yl)pentanoate.
Commercially, both the (R)- and (S)-forms of the parent acid are available, indicating that their stereospecific syntheses are well-established processes. The evaluation of these stereoisomers typically focuses on their biological and pharmacological properties, where the (R)-enantiomer consistently demonstrates higher activity in biological systems compared to the (S)-enantiomer or the racemic mixture.
Below is a data table summarizing the key information for the stereoisomers of the parent acid.
| Property | (R)-5-(1,2-Dithiolan-3-yl)pentanoic acid | (S)-5-(1,2-Dithiolan-3-yl)pentanoic acid |
| Synonyms | R-(+)-α-Lipoic acid, R-Thioctic acid | S-(-)-α-Lipoic acid, S-Thioctic acid |
| CAS Number | 1200-22-2 | 1077-27-6 |
| Molecular Formula | C₈H₁₄O₂S₂ | C₈H₁₄O₂S₂ |
| Molecular Weight | 206.33 g/mol | 206.33 g/mol |
| Appearance | Yellowish crystalline solid | Yellowish crystalline solid |
| Biological Significance | Biologically active form, cofactor for mitochondrial enzymes. | Generally considered less biologically active. |
Applications in Advanced Materials and Chemical Technologies
Role as Synthetic Intermediates in Organic Synthesis
The chemical reactivity inherent in Methyl 5-(dithiolan-3-yl)pentanoate positions it as a versatile precursor and reagent in the synthesis of more complex molecules and polymers.
Precursors for Complex Molecular Architectures
This compound serves as a crucial starting material in the synthesis of alpha-lipoic acid, a vital coenzyme in aerobic metabolism. newdrugapprovals.orgnih.gov Various synthetic routes utilize the methyl ester of 5-(1,2-dithiolan-3-yl)pentanoic acid as a key intermediate. drugfuture.com For instance, one synthetic pathway involves the creation of 6(S),8-dihydroxyoctanoic acid methyl ester, which is then converted to a dimesylate. Subsequent reaction with sodium disulfide yields the target lipoic acid methyl ester. drugfuture.com This ester can then be hydrolyzed to afford alpha-lipoic acid. The methyl ester provides a protective group for the carboxylic acid, preventing unwanted side reactions during the introduction of the dithiolane ring.
Furthermore, derivatives of 5-(1,2-dithiolan-3-yl)pentanoic acid are employed in the synthesis of functional polymers. For example, 2-ethoxycarbonylallyl 5-(1,2-dithiolane-3-yl)-pentanoate has been synthesized and used as a bifunctional monomer. researchgate.net This monomer possesses both a carbon-carbon double bond and a disulfide bond, allowing for polymerization through different mechanisms. researchgate.net
Reagents in Specialized Organic Transformations
The dithiolane ring of this compound can participate in specialized organic transformations, particularly in polymerization reactions. The disulfide bond within the dithiolane ring can be cleaved under certain conditions, leading to the formation of polymers. This reactivity is harnessed in free-radical polymerization processes. For example, the monomer 2-ethoxycarbonylallyl 5-(1,2-dithiolane-3-yl)-pentanoate readily undergoes polymerization initiated by most free-radical initiators. researchgate.net Interestingly, this particular monomer does not exhibit auto-acceleration or crosslinking during polymerization, which are common challenges in radical polymerization. researchgate.net
The copolymerization of this dithiolane-containing monomer with other monomers, such as methyl methacrylate (B99206) (MMA), has also been studied. The reactivity ratios for the copolymerization have been determined, providing insight into the incorporation of the dithiolane unit into the polymer chain. researchgate.net This ability to copolymerize opens up avenues for creating polymers with tailored properties, where the dithiolane unit can introduce specific functionalities.
Functional Materials Development
The dithiolane moiety of this compound provides a strong anchoring group for binding to metal surfaces, particularly gold. This property is extensively utilized in the development of functional materials based on self-assembled monolayers (SAMs).
Surface Modification and Monolayer Formation
Dithiolane derivatives, including those structurally similar to this compound, are known to form well-ordered self-assembled monolayers on gold surfaces. researchgate.netrsc.orgrsc.org The two sulfur atoms of the dithiolane ring form strong covalent bonds with the gold substrate, leading to the spontaneous formation of a densely packed molecular layer. rsc.org This process transforms the interfacial properties of the gold surface.
An electro-assisted method has been developed for the rapid and controlled formation of mixed binary 1,2-dithiolane-based SAMs on a gold electrode. researchgate.net This technique allows for the creation of monolayers with a predictable composition by applying a moderate cathodic potential. researchgate.net The ability to form mixed monolayers with precise control over the surface composition is crucial for tuning the surface properties for specific applications, such as in biosensors or electronic devices.
Charge Transport and Electrical Characterization in Monolayers
The electrical properties of SAMs formed from dithiolane-containing molecules are of significant interest for applications in molecular electronics. nih.govcaltech.eduutexas.edu The charge transport through these monolayers is typically investigated using techniques like scanning probe microscopy. nih.govutexas.edu
Studies on alkanedithiol SAMs have shown that their dielectric properties can be probed using AC impedance measurements. ustc.edu.cn The electrical response of these monolayers is dependent on the chain length of the dithiol molecule. ustc.edu.cn Research on various SAMs has revealed that the mechanism of charge transport can involve resonance tunneling, particularly in molecules containing electroactive groups. nih.govutexas.edu The current-voltage (I-V) characteristics of these molecular junctions provide valuable information about the energy levels of the molecules and the efficiency of charge transport across the monolayer. caltech.edu While direct charge transport data for monolayers of this compound is not extensively reported, the principles derived from studies on similar dithiolane and alkanethiol SAMs provide a framework for understanding their potential electrical behavior.
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound and its derivatives, efforts have been made to develop more sustainable synthetic methods.
One approach involves the development of a one-pot synthesis for alpha-lipoic acid, which proceeds through the ethyl ester intermediate. google.com This method uses 6,8-dichloro ethyl caprylate as a starting material and is carried out in a mixed solvent system of methanol (B129727) and water with a phase transfer catalyst. google.com By eliminating the need for isolation and purification of the intermediate lipoic acid ester, the process is simplified, potentially reducing waste and energy consumption. google.com
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Catalytic Methods
The development of efficient and sustainable synthetic routes is paramount for the widespread investigation and application of Methyl 5-(dithiolan-3-yl)pentanoate. While classical methods for dithiolane synthesis exist, future research should focus on novel catalytic approaches that offer improved yields, stereoselectivity, and milder reaction conditions.
One promising avenue is the exploration of bromine-mediated cyclization of 1,3-bis-tert-butyl thioethers to form functionalized 1,2-dithiolanes. This one-step synthesis has been shown to proceed rapidly under mild conditions and could be adapted for the specific synthesis of this compound and its analogues. nih.gov Further investigation into the substrate scope and optimization of this method for the pentanoate side chain would be a valuable endeavor.
For the related 1,3-dithiolane (B1216140) structures, a variety of catalytic methods have been reported that could be explored for the synthesis of isomers or derivatives of the target compound. These include the use of:
Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) as a reusable and efficient catalyst for the formation of 1,3-dithiolanes under solvent-free conditions. organic-chemistry.org
Brønsted acidic ionic liquids , which can catalyze the thioacetalization of aldehydes with high efficiency and chemoselectivity. chemicalbook.com
Praseodymium triflate , a recyclable catalyst for the chemoselective thioacetalization of aldehydes. chemicalbook.com
Iron catalysts for the dithioacetalization of aldehydes to provide 1,3-dithianes, a related class of sulfur heterocycles. organic-chemistry.org
The application and adaptation of these catalytic systems to the synthesis of this compound could lead to more environmentally friendly and economically viable production processes.
Advanced Mechanistic Studies at the Molecular Level
A thorough understanding of the reaction mechanisms involving the dithiolane ring is crucial for controlling its reactivity and designing novel applications. The unique strained disulfide bond in 1,2-dithiolanes, with a CSSC dihedral angle significantly smaller than that of linear disulfides, is key to their reactivity. nih.gov
Future research should focus on detailed mechanistic studies of the ring-opening polymerization (ROP) of this compound. The thermodynamics and kinetics of the ROP of other 1,2-dithiolanes have been shown to be highly dependent on the substituents on the ring. acs.org Investigating how the methyl pentanoate side chain influences the stability of the dithiolane ring and the properties of the resulting polymers would provide valuable insights for material design. For instance, studies on lipoic acid and methyl asparagusic acid have revealed that subtle structural differences can lead to dramatically different properties in the resulting hydrogels, ranging from rigid and brittle to dynamic and self-healing. acs.org
Furthermore, the thiol-disulfide exchange reaction is a fundamental process in the chemistry of dithiolanes. Advanced mechanistic studies could employ computational modeling and sophisticated analytical techniques to elucidate the transition states and intermediates involved in the ring-opening and exchange reactions of this compound with various thiols. This knowledge is critical for its application in dynamic covalent chemistry and self-assembling systems.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The discovery of novel derivatives of this compound with enhanced or entirely new functionalities can be significantly accelerated through modern high-throughput screening (HTS) and combinatorial chemistry approaches.
Combinatorial libraries of dithiolane derivatives can be synthesized to systematically explore the chemical space around the core structure. nih.govwikipedia.org By varying the substituents on the dithiolane ring and modifying the pentanoate side chain, vast libraries of compounds can be generated. These libraries can then be screened for a wide range of properties, including biological activity, catalytic performance, and material characteristics. The use of positional scanning libraries, for example, allows for the systematic evaluation of functional groups at each variable position to identify the most effective combinations. nih.gov
The integration of artificial intelligence and machine learning with combinatorial library design can further enhance the efficiency of derivative discovery. rsc.org Generative models can be used to propose novel building blocks for the synthesis of dithiolane libraries, and predictive models can pre-screen virtual compounds for desired properties, thereby prioritizing the most promising candidates for synthesis and experimental validation.
Integration with Nanotechnology and Supramolecular Chemistry for Functional Systems
The unique chemical properties of the dithiolane moiety make this compound an excellent candidate for integration into the fields of nanotechnology and supramolecular chemistry to create advanced functional systems.
In nanotechnology , dithiolane derivatives have been successfully used to create functionalized nanoparticles. nih.gov The dithiolane group can act as an anchor to attach molecules to gold surfaces or to trigger polymerization for the formation of nanoparticle shells. Future research could explore the use of this compound to create novel nanoparticles with tailored properties for applications in drug delivery, diagnostics, and catalysis. For example, dithiolane-incorporated lipidoids have been shown to enhance the intracellular delivery of mRNA, a concept that could be explored with derivatives of the target compound. acs.orgacs.org
In supramolecular chemistry , the ability of the dithiolane ring to participate in dynamic covalent chemistry makes it a valuable building block for the construction of self-assembling systems. nih.govkindai.ac.jp Research has demonstrated the formation of self-assembling peptides modified with 1,2-dithiolane (B1197483) moieties that form amyloid fibers. nih.govnih.gov Similarly, ABA triblock copolymers containing pendant 1,2-dithiolane functionalities can self-assemble in aqueous solutions to form micelles and, upon addition of a thiol, can form cross-linked hydrogels. acs.org The properties of these hydrogels are highly dependent on the structure of the dithiolane. Investigating the self-assembly behavior of polymers and amphiphiles derived from this compound could lead to the development of novel smart materials, such as injectable hydrogels, responsive coatings, and dynamic scaffolds for tissue engineering.
Q & A
Q. Basic | Characterization
- NMR spectroscopy : Confirm the dithiolane ring (δ ~3.1–3.3 ppm for -S-S-) and ester group (δ ~3.6 ppm for -OCH₃) .
- Mass spectrometry : Validate molecular weight (m/z 220.06 for [M+H]⁺) and fragmentation patterns .
- HPLC : Monitor purity (>98% by reverse-phase C18 columns) and stability under varying pH/temperature .
How is this compound applied in PROTAC development?
Advanced | Biological Applications
The compound serves as a PROTAC linker due to its dithiolane moiety, which balances stability and redox sensitivity:
- Bifunctional tethering : Connects E3 ligase ligands (e.g., thalidomide analogs) to target protein binders (e.g., kinase inhibitors) .
- Redox-responsive degradation : The dithiolane ring disassembles under reducing intracellular environments, releasing payloads selectively in target tissues .
- Validation : Use cellular assays (e.g., Western blotting for protein degradation) and pharmacokinetic studies to assess linker efficiency .
How can researchers optimize the synthetic yield of this compound?
Q. Advanced | Reaction Optimization
- Catalyst screening : Test bases like NaH or DMAP to improve esterification efficiency .
- Temperature control : Maintain ≤40°C to prevent dithiolane ring degradation .
- Real-time monitoring : Use TLC or inline FTIR to track reaction progress and minimize side products .
What strategies address stability challenges during storage and handling?
Q. Advanced | Stability Analysis
- Oxidative degradation : Store under inert gas at -20°C; add antioxidants (e.g., BHT) to solutions .
- Hydrolytic stability : Avoid aqueous buffers at pH >8; use lyophilization for long-term storage .
- Accelerated stability studies : Expose the compound to heat (40°C) and light to identify degradation pathways via LC-MS .
How to resolve contradictions in reported biological activity across studies?
Advanced | Data Contradiction Analysis
Discrepancies may arise from:
- Stereochemical variations : The dithiolane ring’s R/S configuration (e.g., 5-[(3R)-dithiolan-3-yl] vs. 5-[(3S)-dithiolan-3-yl]) can alter binding affinity. Use chiral HPLC to isolate enantiomers .
- Cellular context : Test in multiple cell lines (e.g., cancer vs. primary cells) to assess cell-type-specific degradation efficiency .
What computational methods predict the reactivity of this compound?
Q. Advanced | Computational Modeling
- Density Functional Theory (DFT) : Model the dithiolane ring’s redox behavior and bond dissociation energies .
- Molecular Dynamics (MD) : Simulate interactions with proteins (e.g., Keap1-Nrf2 pathway) using SMILES/InChI descriptors .
- QSPR models : Correlate structural features (e.g., logP, polar surface area) with PROTAC efficacy .
How to design analogs with enhanced redox sensitivity or stability?
Q. Advanced | Analog Design
- Dithiolane modifications : Replace sulfur with selenium (selenolane analogs) for altered redox potential .
- Ester group substitution : Use tert-butyl or benzyl esters to tune lipophilicity and hydrolysis rates .
- Biological validation : Screen analogs in ROS-sensitive vs. ROS-resistant cell models to assess context-dependent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
